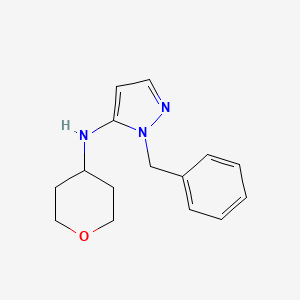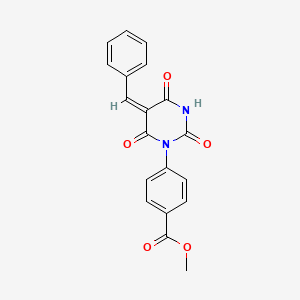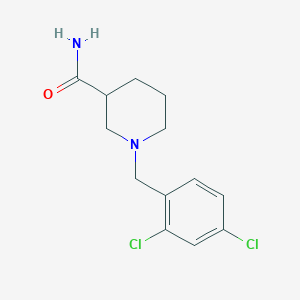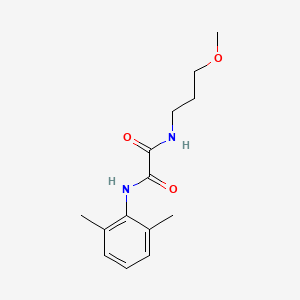![molecular formula C17H16ClNO3 B5205389 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B5205389.png)
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide, also known as BD-1063, is a selective antagonist for the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the endoplasmic reticulum of cells and have been identified as a potential target for the treatment of various diseases, including cancer, neurodegenerative disorders, and addiction.
Mécanisme D'action
The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide works by selectively blocking the sigma-1 receptor, which in turn modulates these cellular processes. The exact mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neuronal cells, it protects against oxidative stress and improves mitochondrial function. In animal models of addiction, it reduces drug-seeking behavior and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is its selectivity for the sigma-1 receptor, which allows for specific targeting of this protein. However, one limitation of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide.
Orientations Futures
There are several potential future directions for research involving 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists for use in various diseases. Another area of interest is the exploration of the sigma-1 receptor as a potential target for the treatment of psychiatric disorders, such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine to form the intermediate 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorders, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addiction research, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Propriétés
IUPAC Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDFBWSVDYGXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)


![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)


![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5205371.png)
![N-{2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}methanesulfonamide sulfate hydrate](/img/structure/B5205377.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B5205381.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2,5-dichlorobenzamide dihydrochloride](/img/structure/B5205396.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
